(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester
Overview
Description
(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester is a chemical compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodo-6-trifluoromethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and iodine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: Compounds with similar trifluoromethyl and pyridine structures, such as 2-trifluoromethylpyridine and 3-trifluoromethylpyridine.
Iodopyridines: Compounds like 2-iodopyridine and 3-iodopyridine, which share the iodine substitution on the pyridine ring.
Uniqueness
(4-Iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester is unique due to the combination of both iodine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to compounds with only one of these substituents.
Properties
IUPAC Name |
tert-butyl N-[4-iodo-6-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-5-16-8(4-6(7)15)11(12,13)14/h4-5H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZATSYSUYODTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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